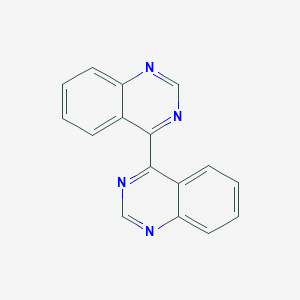

4,4'-biquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-quinazolin-4-ylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4/c1-3-7-13-11(5-1)15(19-9-17-13)16-12-6-2-4-8-14(12)18-10-20-16/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIYXFGSHPYWGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)C3=NC=NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357904 | |

| Record name | 4,4'-Biquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

963-80-4 | |

| Record name | 4,4'-Biquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,4 Biquinazoline and Its Derivatives

Regiospecific and Stereoselective Synthesis of the 4,4'-Biquinazoline Core

The precise control over the arrangement of atoms (regioselectivity) and the three-dimensional orientation of those atoms (stereoselectivity) is paramount in modern organic synthesis. For 4,4'-biquinazolines, achieving this control is crucial for tailoring their properties for specific applications.

Classical Condensation and Cyclization Approaches

Traditional methods for constructing the quinazoline (B50416) framework often involve condensation and cyclization reactions. These methods, while foundational, have been refined to improve yields and introduce functional diversity.

One established route involves the condensation of 2-aminobenzamides with aldehydes, followed by cyclization to form the quinazolinone ring. nih.gov This approach can be adapted to create biquinazolinone structures. For instance, the synthesis of symmetrical 2,2'-disubstituted-3,3'-biquinazoline-4,4'-diones can be achieved by reacting bisanthraniloyl hydrazine (B178648) with an appropriate anhydride. lancs.ac.uk Another classical approach involves the reaction of 2-substituted-3-aminoquinazolinones with 4H-3,1-benzoxazin-4-one. lancs.ac.uk This method, however, can be sensitive to the steric bulk of the substituents on the aminoquinazolinone. lancs.ac.uk

A notable example is the NaOH-mediated cyclization of amides to produce quinazolinones in excellent yields. researchgate.net These classical methods often serve as the initial steps in more complex synthetic sequences leading to functionalized 4,4'-biquinazolines. researchgate.netresearchgate.net

Metal-Catalyzed Homocoupling Strategies and Related Methods (e.g., Nickel(0)-mediated)

Metal-catalyzed homocoupling reactions have emerged as powerful tools for the construction of symmetrical biaryl and biheteroaryl compounds, including 4,4'-biquinazolines. These methods typically involve the coupling of two identical molecules, often halo-substituted quinazolines, in the presence of a metal catalyst.

Nickel(0)-mediated homocoupling has proven particularly effective for the synthesis of the this compound core. researchgate.netresearchgate.net This strategy is a key step in the multi-step synthesis of chiral this compound-based primary amines and alcohols, starting from natural amino acids. researchgate.netresearchgate.net The general sequence involves the formation of a 4-chloroquinazoline (B184009) intermediate, which then undergoes homocoupling promoted by a nickel(0) species, often generated in situ. researchgate.netresearchgate.net

While Ullmann-type couplings using copper have traditionally been used for homocoupling reactions, they often require harsh conditions. beilstein-journals.org Modern transition-metal catalyzed approaches, including those using palladium and rhodium, offer milder alternatives for the synthesis of symmetrical biaryls. beilstein-journals.orgpreprints.org For instance, rhodium-catalyzed homocoupling of aryl Grignard reagents has been developed, although its application to heterocyclic systems can be limited. beilstein-journals.org The Wurtz coupling, another classical method, can also be adapted for the synthesis of symmetrical bipyridines and related structures. preprints.org

| Method | Typical Catalyst | Key Features | Reference |

|---|---|---|---|

| Nickel(0)-mediated Homocoupling | Ni(0) complexes | Effective for 4-haloquinazolines; key step in chiral biquinazoline synthesis. | researchgate.netresearchgate.net |

| Ullmann Coupling | Copper | Traditional method; often requires high temperatures. | beilstein-journals.org |

| Rhodium-catalyzed Homocoupling | RhCl(PPh3)3 | Applicable to aryl Grignard reagents; can have limitations with heterocycles. | beilstein-journals.org |

| Wurtz Coupling | Sodium dispersion | Classical method for symmetrical bipyridine synthesis. | preprints.org |

C-H Activation and Other Modern Cross-Coupling Methodologies

Direct C-H activation has revolutionized organic synthesis by offering a more atom-economical and efficient way to form carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. sigmaaldrich.com This strategy is increasingly being applied to the synthesis of complex heterocyclic systems.

While specific examples of C-H activation for the direct synthesis of the this compound core are still emerging, the principles have been demonstrated in the synthesis of related quinazoline and biaryl structures. For instance, rhodium(III)-catalyzed intermolecular C-H functionalization of benzimidates with dioxazolones provides a route to highly substituted quinazolines. organic-chemistry.org Similarly, palladium-catalyzed intramolecular C-H activation has been used to synthesize fused polycyclic quinoline (B57606) derivatives. rsc.org These methodologies highlight the potential for developing direct C-H/C-H cross-coupling strategies for this compound synthesis.

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are workhorses in the synthesis of biaryl compounds and have been extensively used for creating complex molecules. eie.grscirp.org These reactions typically involve the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. While often used for creating unsymmetrical biaryls, variations can be adapted for homocoupling. The development of these powerful C-C bond-forming reactions provides a versatile toolbox that can be applied to the synthesis of biquinazoline derivatives. uh.edu

Atropisomeric Biquinazoline Synthesis and Control of Axial Chirality

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. wikipedia.org In the case of 4,4'-biquinazolines, hindered rotation around the C4-C4' bond can lead to the existence of stable, separable enantiomers, a phenomenon known as axial chirality. The synthesis of atropisomeric biquinazolines with control over this axial chirality is a significant challenge and an area of active research.

The synthesis of axially chiral biquinazolines often relies on the introduction of a chiral element early in the synthetic sequence to influence the stereochemical outcome. One successful strategy involves using chiral amino acids as starting materials. researchgate.netvulcanchem.comgoogle.co.nz This approach has been used to prepare enantiomerically pure (1S,1'S)-4,4'-biquinazoline-based primary amines and alcohols. researchgate.netresearchgate.net The chirality from the amino acid is carried through a multi-step synthesis, ultimately directing the stereochemistry of the final biquinazoline product.

The barrier to rotation around the N-N bond in 3,3'-biquinazoline-4,4'-diones has been estimated, confirming that these molecules can exist as stable atropisomers. rsc.org The synthesis of atropisomeric 3,3'-biquinazoline-4,4'-diones has been achieved through the coupling of two heterocyclic moieties. chim.it The control of axial chirality can be influenced by the steric bulk of the substituents at the 2 and 2' positions. chim.it Recent advancements in catalysis have also explored the use of chiral ligands to induce and control axial chirality during the coupling reaction itself. snnu.edu.cnnih.gov The locking of a conformationally labile ligand into a stable atropisomeric form upon coordination to a metal center is an emerging strategy for controlling chirality. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes to 4,4'-Biquinazolines

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.comrsc.org Applying these principles to the synthesis of 4,4'-biquinazolines is crucial for developing environmentally benign and sustainable manufacturing processes. news-medical.netnih.gov

Key green chemistry principles applicable to biquinazoline synthesis include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. youtube.com C-H activation methodologies are particularly advantageous in this regard as they avoid the generation of stoichiometric byproducts from pre-functionalized starting materials. sigmaaldrich.com

Use of Safer Solvents and Auxiliaries: Minimizing or replacing hazardous organic solvents with greener alternatives like water or ionic liquids. youtube.comrsc.org For example, performing Suzuki-Miyaura cross-coupling reactions in aqueous micellar conditions has been shown to improve sustainability. nih.govscielo.org.mx

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. youtube.comyoutube.com The development of highly active catalysts that operate under mild conditions is a key aspect of this principle. youtube.com Visible light-induced reactions, for instance, offer a green alternative to thermally driven processes. nih.govrsc.org

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. youtube.com The metal-catalyzed homocoupling and cross-coupling reactions discussed are prime examples of this principle in action.

Mechanistic Elucidation of Novel this compound Synthetic Pathways

Understanding the reaction mechanisms of novel synthetic pathways is fundamental to optimizing reaction conditions, improving yields, and designing new and more efficient routes. For this compound synthesis, mechanistic studies often focus on the key bond-forming steps.

In metal-catalyzed homocoupling reactions, the mechanism generally involves a catalytic cycle. For nickel-catalyzed reactions, the cycle is thought to begin with the oxidative addition of a 4-haloquinazoline to a Ni(0) species to form a Ni(II) intermediate. Transmetalation with another equivalent of the haloquinazoline or a related organometallic species, followed by reductive elimination, would then generate the this compound product and regenerate the Ni(0) catalyst.

For C-H activation reactions, the mechanism is highly dependent on the metal catalyst and the directing group. A common pathway for rhodium-catalyzed C-H activation involves the coordination of a directing group on the substrate to the metal center, followed by intramolecular C-H cleavage to form a metallacycle intermediate. mdpi.com This intermediate then reacts with the coupling partner, and subsequent steps lead to the final product and regeneration of the active catalyst. mdpi.com

In the case of visible-light-induced reactions, a plausible mechanism for the synthesis of quinazolin-4(3H)-ones involves the photocatalyst absorbing light to reach an excited state. nih.gov This excited state can then initiate a single-electron transfer (SET) process with the substrate, generating radical intermediates that undergo cyclization and subsequent oxidation to form the final product. nih.gov

Detailed mechanistic investigations often employ a combination of experimental techniques, such as kinetic studies and the isolation and characterization of reaction intermediates, along with computational modeling to provide a comprehensive understanding of the reaction pathway.

Functionalization Strategies and Peripheral Derivatization of the Biquinazoline Scaffold

The strategic functionalization and peripheral derivatization of the this compound scaffold are crucial for modulating its physicochemical properties and for the development of novel materials and ligands. While direct derivatization of the parent this compound is not extensively documented, a wealth of information on the functionalization of the constituent quinazoline and quinazolinone rings provides a strong basis for predicting and designing synthetic pathways toward peripherally substituted biquinazolines. These strategies primarily revolve around transition-metal-catalyzed cross-coupling reactions and directed C-H functionalization.

A significant body of research has focused on the functionalization of the 3,3'-biquinazoline-4,4'-dione scaffold, particularly at the 2 and 2' positions. These derivatives are often synthesized through the condensation of pre-functionalized precursors. For instance, symmetrical 2,2'-dialkyl-3,3'-biquinazoline-4,4'-diones can be prepared from bis-anthraniloyl hydrazine and a corresponding carboxylic acid or its derivative. chim.it Unsymmetrical derivatives are accessible through the condensation of 2-substituted-3-aminoquinazolinones with functionalized 4H-3,1-benzoxazin-4-ones. chim.itcardiff.ac.uk

Further derivatization of the pre-formed biquinazolinone scaffold has been achieved through carbanionic chemistry. Lithiation of 2,2'-dimethyl-3,3'-biquinazolinone, followed by reaction with aromatic aldehydes, leads to the formation of styryl derivatives, introducing unsaturation at the periphery of the molecule. cardiff.ac.uklancs.ac.uk

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the peripheral functionalization of the quinazoline core. nih.gov These methods, extensively studied on halogenated quinazoline and quinazolinone precursors, can be logically extended to halogenated 4,4'-biquinazolines. The regioselectivity of these reactions is often dictated by the relative reactivity of the C-halogen bonds (C-I > C-Br > C-Cl), allowing for sequential and controlled introduction of different substituents. nih.govnih.gov

Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations have been successfully employed to introduce aryl, alkynyl, and amino groups, respectively, onto the quinazoline scaffold. mdpi.comrroij.comresearchgate.net For example, the Suzuki-Miyaura coupling of bromo-substituted quinazolines with boronic acids or their esters in the presence of a palladium catalyst like Pd(dppf)Cl₂ is a high-yielding method for C-C bond formation. mdpi.comresearchgate.netmdpi.com Similarly, Sonogashira coupling enables the introduction of alkynyl moieties, which can serve as handles for further transformations, such as the construction of triazole rings via cycloaddition reactions. rroij.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Quinazoline Scaffolds

| Starting Material | Coupling Partner | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-Bromo-4-chloro-2-phenylquinazoline | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Chloro-2,6-diphenylquinazoline | 92 | nih.gov |

| 4-Chloro-2-phenylquinazoline | Phenylacetylene (B144264) | Pd(PPh₃)₄, CuI, Cs₂CO₃ | 4-(Phenylethynyl)-2-phenylquinazoline | 65 | rroij.com |

| 2,4,7-Trichloroquinazoline | 4-Methoxyphenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃ | 2,4-Dichloro-7-(4-methoxyphenyl)quinazoline | 85 | nih.gov |

| Bromo-substituted 2-phenyl-4-N,N-dimethylaminoquinazoline | Boronic acid pinacol (B44631) ester of 2,5-diphenyl-1,3,4-oxadiazole | Pd(dppf)Cl₂, Na₂CO₃, Bu₄NBr | Unsymmetrical quinazolinylphenyl-1,3,4-oxadiazole derivative | High | mdpi.com |

Directed C-H functionalization represents another advanced strategy for the peripheral derivatization of the quinazoline scaffold, offering a more atom-economical approach by avoiding the pre-installation of halogen atoms. sci-hub.seresearchgate.netresearchgate.netbenthamdirect.com Transition metals such as rhodium, iridium, and palladium can catalyze the direct arylation, amination, and alkylation of C-H bonds, often guided by a directing group within the substrate. sci-hub.seresearchgate.net For instance, the amide group in the quinazolinone ring can direct ortho-lithiation to an adjacent aryl group, enabling the introduction of various electrophiles. acs.orgnih.gov While this has been demonstrated on quinazolinoylquinoline systems, the principle is applicable to biquinazoline structures bearing appropriate directing functionalities.

The synthesis of biquinazoline diselenides from substituted 4-chloroquinazolines and sodium diselenide highlights another avenue for introducing heteroatoms and expanding the chemical space of biquinazoline derivatives. raco.cat Furthermore, the synthesis of chiral this compound alcohols, which can act as catalysts themselves, has been reported, starting from easily accessible chiral precursors and involving key steps like nickel(0)-mediated homocoupling. researchgate.net

Table 2: Functionalization of 2,2'-Dimethyl-3,3'-biquinazolin-4,4'-one

| Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| n-BuLi, then ArCHO | THF, -78 °C | 2,2'-Bis-styrylbiquinazolinone derivative | Variable | lancs.ac.uk |

Elucidating Chemical Reactivity and Transformation Mechanisms of 4,4 Biquinazoline Systems

Electrophilic and Nucleophilic Aromatic Substitution on the 4,4'-Biquinazoline Ring System

The reactivity of the this compound core towards electrophilic and nucleophilic attack is a cornerstone of its chemical personalty. The electron-deficient nature of the quinazoline (B50416) rings generally deactivates the system towards electrophilic aromatic substitution (EAS), similar to other electron-poor heteroaromatic compounds like pyridine (B92270). uoanbar.edu.iquomustansiriyah.edu.iquci.edu The nitrogen atoms exert a strong electron-withdrawing effect, reducing the electron density of the aromatic rings and making them less susceptible to attack by electrophiles. uoanbar.edu.iq Consequently, forcing conditions are often required to achieve electrophilic substitution. uoanbar.edu.iq

Conversely, this electron deficiency renders the this compound system more amenable to nucleophilic aromatic substitution (SNAr). wikipedia.org The presence of good leaving groups, such as halides, at positions activated by the ring nitrogens facilitates displacement by nucleophiles. The SNAr mechanism typically proceeds through an addition-elimination pathway, forming a stabilized Meisenheimer-like intermediate. wikipedia.org The stability of this intermediate is crucial and is enhanced by the electron-withdrawing nature of the biquinazoline framework.

A notable example of nucleophilic substitution is the synthesis of this compound itself from 4,4'-dichloro-2,2'-biquinoline in aqueous sodium cyanide. clockss.org In the context of related quinazoline systems, the regioselectivity of nucleophilic attack is a well-studied phenomenon. For instance, in 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the 4-position. mdpi.comnih.gov Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack. mdpi.comnih.gov This inherent regioselectivity is a valuable tool in the synthesis of specifically substituted quinazoline and, by extension, biquinazoline derivatives.

| Reaction Type | Reactivity of this compound | Key Factors | Example |

| Electrophilic Aromatic Substitution (EAS) | Generally deactivated | Electron-withdrawing nature of nitrogen atoms, requiring vigorous reaction conditions. uoanbar.edu.iq | Limited examples due to the deactivated ring system. |

| Nucleophilic Aromatic Substitution (SNAr) | Activated | Presence of good leaving groups and electron-withdrawing ring nitrogens that stabilize the Meisenheimer intermediate. wikipedia.org | Synthesis of this compound from 4,4'-dichloro-2,2'-biquinoline. clockss.org |

Redox Chemistry and Electron Transfer Processes Involving this compound

The electron-deficient nature of the this compound ligand plays a significant role in its redox chemistry and its ability to participate in electron transfer processes. This property is particularly evident when it is incorporated into metal complexes.

The electrochemical characterization of metal complexes containing biquinazoline-based ligands reveals important insights into their electronic structure. For instance, extending the π-system of a 4,4'-bipyrimidine (B1266620) ligand by fusing phenyl rings to create a this compound ligand results in a significant stabilization of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This stabilization is reflected in the anodic shift of the reduction potentials of the corresponding metal complexes. uni-rostock.de

In one study, a nickel(II) complex with a macrocyclic biquinazoline (Mabiq) ligand, [Ni(Mabiq)]OTf, was synthesized and its one-electron reduced form, Ni(Mabiq), was characterized. rsc.org The redox and photocatalytic properties of this complex were investigated, demonstrating its photoactivity. rsc.org The excited state redox potential of the [Ni(Mabiq)]+* complex was found to be ≥1.25 V vs. SCE, a value comparable to that of noble metal-based photocatalysts. rsc.org

Furthermore, the biquinazoline ligand has been incorporated into artificial enzymes to facilitate electron transfer. A synthetic bimetallic inorganic complex based on a biquinazoline ligand was attached to a nickel-substituted rubredoxin, a mimic of [NiFe] hydrogenases. researchgate.net Each site retained its independent redox activity, and the system demonstrated electrocatalysis, highlighting the potential of biquinazoline-based systems in creating multicofactor artificial metalloenzymes. researchgate.net The ability of such systems to mediate electron transfer is crucial for their catalytic function. researchgate.net

The table below summarizes key electrochemical data for a rhenium(I) complex incorporating a this compound ligand, illustrating the effect of π-system extension on the LUMO energy.

| Ligand | Complex | First Reduction Potential (E1/2(0/-) vs. Fc+/Fc) | Effect on LUMO Energy |

| 4,4'-Bipyrimidine | [Re(CO)3(bpm)Cl] | More negative | Higher LUMO energy |

| This compound | [Re(CO)3(bqz)Cl] | Anodically shifted | Stabilized (Lowered) LUMO energy nih.govuni-rostock.de |

| 1,3,10,12-Tetraazaperylene | [Re(CO)3(tape)Cl] | -1.131 V | Significantly stabilized LUMO energy nih.gov |

Heterocyclic Rearrangements and Ring Transformations of Biquinazoline Derivatives

Heterocyclic rearrangements and ring transformations of biquinazoline derivatives, while not as extensively documented as for simpler quinazolines, represent a potential avenue for the synthesis of novel heterocyclic frameworks. The inherent strain and electronic properties of the biquinazoline system can drive these transformations under specific conditions.

Studies on related quinazoline systems provide insights into the types of rearrangements that might be possible. For example, quinoline (B57606) N-oxides can be converted to quinazolines through a process involving oxidative restructuring and ring reclosure. nih.gov This "sticky end" approach avoids common pitfalls of skeletal editing. nih.gov Such transformations highlight the potential for converting one heterocyclic system into another.

In the context of pyrimidine (B1678525) rings, which are integral to the quinazoline structure, various ring transformations are known. For instance, 1-substituted 2(1H)-pyrimidinones can undergo ring transformation with active methylene (B1212753) compounds to yield pyridine derivatives. researchgate.net The conversion of pyrimidines to pyridines can be induced by nucleophiles or through hetero Diels-Alder reactions. researchgate.net

While direct examples of rearrangements involving the this compound skeleton are scarce in the provided literature, the chemistry of the constituent quinazoline rings suggests that such transformations are plausible. For instance, the treatment of 2-methyl-3-o-tolyl-aminoquinazoline-4(3H)-one with LDA and benzaldehyde (B42025) leads to an alcohol derivative which can be dehydrated to a styryl derivative, indicating reactivity that could potentially lead to more complex rearrangements. chim.it

Future research may explore the application of known heterocyclic rearrangement strategies to the this compound core to access novel and complex molecular architectures.

Reactivity of Peripheral Functional Groups and Side Chains on the Biquinazoline Core

The reactivity of functional groups and side chains attached to the this compound core is crucial for the synthesis of more complex and functionally diverse molecules. These peripheral groups can be modified to tune the electronic properties, solubility, and biological activity of the biquinazoline derivatives.

One area of significant research has been the functionalization of methyl groups on the biquinazoline scaffold. For example, 2-methyl-substituted quinazolinones can be lithiated at the methyl group using strong bases like lithium diisopropylamide (LDA) or n-butyllithium. researchgate.netlancs.ac.uk The resulting lithiated species can then react with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, to introduce new substituents on the side chain. researchgate.net This approach has been used to synthesize this compound alcohols, which have shown promise as chiral catalysts. researchgate.net

The aldol-type condensation of 2,2'-dimethyl-3,3'-biquinazolin-4,4'-dione with aromatic aldehydes can lead to the formation of styryl derivatives, although this reaction can sometimes be low-yielding due to polymerization of the aldehyde. lancs.ac.uk A more successful approach involves the lithiation of the dimethylbiquinazolinone followed by reaction with the aldehyde. cardiff.ac.uk

The reactivity of these side chains can also be exploited for diastereoselective transformations, where the chiral biquinazoline scaffold influences the stereochemical outcome of reactions occurring on the peripheral groups. vulcanchem.com This has been demonstrated in Diels-Alder, epoxidation, and Pauson-Khand reactions involving unsaturated biquinazolinones. lancs.ac.uk

The following table summarizes some of the key reactions involving peripheral functional groups on biquinazoline derivatives:

| Starting Material | Reagents | Product | Reaction Type |

| 2,2'-Dimethyl-3,3'-biquinazolin-4,4'-one | 1. n-BuLi, THF, -78 °C2. ArCHO | 2,2'-Distyryl-3,3'-biquinazolin-4,4'-one | Lithiation followed by Aldol condensation lancs.ac.ukcardiff.ac.uk |

| 2-Methyl-4-(methylthio)quinazoline | 1. n-BuLi, THF, -78 °C2. Electrophile (e.g., R-X, RCHO) | Modified 2-substituted 4-(methylthio)quinazolines | Side-chain lithiation and substitution researchgate.net |

| Unsaturated biquinazolinones | Dienophile or Oxidizing agent | Cycloadducts or Epoxides | Diastereoselective cycloaddition or epoxidation lancs.ac.uk |

Photoinduced Reactions and Photochemical Transformations of Biquinazolines

The unique electronic properties of this compound and its derivatives make them interesting candidates for photoinduced reactions and photochemical transformations. The absorption of light can promote these molecules to an excited state with altered reactivity, enabling transformations that are not accessible under thermal conditions.

Rhenium(I) complexes containing this compound as a ligand have been shown to exhibit metal-to-ligand charge-transfer (MLCT) absorption. nih.gov The extension of the π-system from 4,4'-bipyrimidine to this compound leads to a bathochromic (red) shift in the MLCT absorption, allowing these complexes to absorb lower-energy light. nih.govresearchgate.net This property is desirable for applications in photocatalysis and photomedicine. nih.gov

A nickel(II) complex with a macrocyclic biquinazoline ligand, [Ni(Mabiq)]OTf, has been shown to be photoactive. rsc.org Irradiation at 457 nm in the presence of a sacrificial electron donor leads to the photochemical reduction of the complex. rsc.org This photo-reduced species can then act as a potent reductant in catalytic cycles. This complex has been successfully employed as a photoredox catalyst in the cyclization of a bromoalkyl-substituted indole, with efficiency comparable to the widely used [Ru(bpy)3]2+. rsc.org

The photochemical transformations are not limited to metal complexes. The hydrazide functional group, when incorporated into molecular scaffolds, can undergo visible light-mediated transformations. google.com This strategy involves the excitation of the N-N bond, leading to its cleavage and the formation of new functional groups. google.com While not directly demonstrated on a biquinazoline core, this principle could be applied to biquinazoline derivatives bearing hydrazide moieties.

Furthermore, photoinduced 1,3-dipolar cycloaddition reactions involving tetrazoles have been reported. nih.gov These reactions can be triggered by UV or visible light and are a powerful tool for creating complex molecular architectures. The incorporation of chromophores into the tetrazole structure allows for the use of longer wavelength light. nih.gov This type of photochemistry could potentially be applied to biquinazoline systems functionalized with tetrazole groups.

The study of photoinduced electron transfer (PET) in the presence of lanthanide ions has also shown that strong reduction potentials can be generated from visible light. researchgate.net This approach, known as metal-ion coupled electron transfer (MCET), could be used in conjunction with biquinazoline-based photosensitizers to drive challenging chemical reactions. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4,4 Biquinazoline Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of molecules in solution. mdpi.comcopernicus.orgauremn.org.br For 4,4'-biquinazoline systems, NMR provides critical data on their conformational landscapes and the energetic barriers to internal rotations.

Detailed Conformational Analysis and Tautomerism Studies

NMR spectroscopy is instrumental in analyzing the conformational preferences of this compound derivatives. The chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) signals in ¹H and ¹³C NMR spectra offer a detailed picture of the molecule's average conformation in solution. copernicus.orgauremn.org.brubd.edu.bn Tautomerism, the interconversion of structural isomers, is another phenomenon readily studied by NMR. ubd.edu.bnpsu.edu In certain quinazoline (B50416) systems, the molecule may exist in an equilibrium between different tautomeric forms, and NMR can be used to identify and quantify the populations of these species under various conditions. ubd.edu.bnnih.gov For instance, studies on related quinazolinone systems have demonstrated the simultaneous observation of amide and imidic acid tautomers in solution. ubd.edu.bn The relative populations of these tautomers can be influenced by factors such as solvent polarity and temperature. psu.edu

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 8.28–8.22 | m | Aromatic Protons | |

| ¹H | 8.16 | d | 9.1 | Aromatic Proton |

| ¹H | 7.96–7.84 | m | Aromatic Protons | |

| ¹³C | 165.01 | C=N or C=O | ||

| ¹³C | 161.01 | Aromatic Carbon | ||

| ¹³C | 156.01 | Aromatic Carbon |

Investigation of Dynamic Processes and Atropisomerism Barriers

Dynamic NMR (DNMR) spectroscopy is a key technique for investigating the kinetics of conformational changes and other dynamic processes. rsc.orgwikipedia.org In the case of this compound and its derivatives, rotation around the central C-C bond can be hindered, leading to a phenomenon known as atropisomerism, where rotational isomers (atropisomers) can be isolated. wikipedia.orgchim.it

Variable-temperature (VT) NMR studies are particularly useful for determining the energy barriers associated with these rotational processes. nih.gov By monitoring the changes in the NMR spectrum as a function of temperature, such as the coalescence of signals from different atropisomers, the activation energy (ΔG‡) for the interconversion can be calculated. rsc.orgnih.gov For some biquinazoline systems, these barriers can be substantial, indicating that the atropisomers are stable and can be separated at room temperature. rsc.org For example, the barrier to rotation around the N-N bond in 3,3'-biquinazoline-4,4'-dione has been estimated to be as high as 96 kJ mol⁻¹. rsc.org

Single-Crystal X-ray Diffraction for Precise Structural Determination

Elucidation of Bond Parameters and Geometrical Features

X-ray crystallography has revealed that while many symmetrical aromatic biheterocycles adopt planar conformations in the solid state to maximize conjugation and intermolecular interactions, this compound exhibits a non-planar conformation. canterbury.ac.nzcapes.gov.brnih.gov This deviation from planarity is attributed to repulsive intramolecular interactions between the benzo-fused rings adjacent to the inter-ring bond. canterbury.ac.nzcapes.gov.br The precise bond lengths and angles determined by X-ray diffraction are crucial for understanding the steric and electronic factors that govern the molecule's shape.

| Parameter | Value |

|---|---|

| Crystal System | Not specified |

| Space Group | Not specified |

| Yield | 58% |

| Melting Point | 207 °C |

Crystal Engineering and Supramolecular Network Analysis

Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. ias.ac.inmdpi.com X-ray diffraction is essential for analyzing the supramolecular networks formed by this compound molecules in the crystal. eurjchem.comresearchgate.netnih.gov These networks are held together by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. ias.ac.ineurjchem.com The study of these interactions is critical for designing materials with specific properties. For instance, the way this compound molecules pack in a crystal can influence its physical properties. The on-surface self-assembly of biquinazoline ligands can lead to the formation of two-dimensional bimetallic platforms. researchgate.netresearchgate.net

Vibrational Spectroscopy (Raman, Infrared) for Molecular Symmetry and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular vibrations of this compound. asianpubs.orgrenishaw.commjcce.org.mk These techniques are complementary and can be used to probe the symmetry of the molecule and the nature of its chemical bonds.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (IR) | Typical Wavenumber Range (cm⁻¹) (Raman) |

|---|---|---|

| N-H/O-H Stretching | 3400 - 3309 | - |

| Aromatic C-H Stretching | ~3100 - 3000 | ~3100 - 3000 |

| C=O Stretching | 1643 - 1604 | - |

| C=N/C=C Stretching | ~1620 - 1450 | ~1628 - 1425 |

| C-N Stretching | 1382 - 1049 | - |

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling

Advanced mass spectrometry techniques are indispensable for confirming the molecular weight and probing the structural integrity of this compound and its derivatives. wikipedia.org In-source fragmentation and tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns that provide valuable structural information. wikipedia.org

The fragmentation of nitrogen-containing heterocyclic compounds is often complex, involving ring cleavages and rearrangements. nih.gov For aromatic nitrogen heterocycles, the molecular ion peak is typically strong due to the stability of the ring system. libretexts.org The fragmentation of this compound, a molecule with multiple nitrogen atoms, is expected to follow the "nitrogen rule." With an even number of nitrogen atoms (four), the molecular ion should have an even mass-to-charge ratio (m/z). msu.edu

While specific fragmentation data for this compound is not extensively detailed in the provided search results, general principles of mass spectrometry of heterocyclic compounds can be applied. nih.govnih.gov Fragmentation may be initiated at the weaker C-C bond connecting the two quinazoline rings. Cleavage of bonds within the quinazoline rings themselves, particularly the pyridazine (B1198779) or pyrimidine (B1678525) moieties, can also occur, leading to characteristic fragment ions. nih.gov The presence of substituents on the quinazoline rings would further influence the fragmentation pathways. nih.gov

Isotopic profiling, particularly through high-resolution mass spectrometry, allows for the precise determination of the elemental composition of this compound. The natural isotopic abundances of carbon (¹³C) and nitrogen (¹⁵N) will result in M+1 and M+2 peaks of predictable intensities, confirming the molecular formula C₁₆H₁₀N₄. ugr.es Advanced techniques like multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS) can be used for high-precision isotope ratio measurements, though this is more commonly applied to metallic elements. rsc.orgrsc.org

A summary of expected mass spectrometry data for this compound is presented below:

| Parameter | Expected Value/Characteristic |

| Molecular Formula | C₁₆H₁₀N₄ |

| Molecular Weight | 258.28 g/mol |

| Nominal Mass | 258 u |

| Molecular Ion (M⁺) | m/z 258 (even, consistent with the nitrogen rule) |

| Isotopic Peaks | M+1 (due to ¹³C and ¹⁵N), M+2 |

| Fragmentation | Expected to involve cleavage of the inter-ring C-C bond and fragmentation of the quinazoline rings. |

Electronic Spectroscopy (UV-Vis, Fluorescence, Circular Dichroism) for Electronic Structure and Chiroptical Properties

Electronic spectroscopy provides critical insights into the electronic transitions and photophysical properties of this compound systems.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound and its derivatives is characterized by absorptions in the ultraviolet and visible regions, arising from π-π* and n-π* electronic transitions within the aromatic system. researchgate.net Extending the π-system, for instance by forming metal complexes, can lead to a significant bathochromic (red) shift of the absorption bands. For example, a Rhenium(I) complex of this compound exhibits a metal-to-ligand charge transfer (MLCT) absorption band with a maximum (λmax) at 586 nm in chloroform. nih.gov This demonstrates how the electronic properties of the biquinazoline ligand can be tuned.

Fluorescence Spectroscopy: Many aromatic heterocyclic compounds exhibit fluorescence, emitting light upon relaxation from an excited electronic state. rsc.orgnih.gov The fluorescence properties of this compound itself are not extensively detailed in the provided results, but related systems suggest that it could be fluorescent. nih.govnih.gov The fluorescence quantum yield and emission wavelength would be sensitive to the molecular environment and any substituents on the biquinazoline core. rsc.org For instance, the introduction of electron-donating groups can lead to red-shifted emission. rsc.org

Circular Dichroism (CD) Spectroscopy: Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. wikipedia.org While this compound itself is not chiral, the introduction of chiral substituents or the formation of chiral supramolecular assemblies can induce CD signals. rsc.orgrsc.org Atropisomeric derivatives of biquinazolinones, where rotation around the N-N bond is hindered, can exist as stable enantiomers and would be expected to show distinct CD spectra. chim.it The CD spectrum provides information about the absolute configuration and conformation of these chiral systems. rsc.org

A summary of the electronic spectroscopic properties of a this compound derivative is provided below:

| Spectroscopic Technique | Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| UV-Vis Absorption | [Re(CO)₃(this compound)Cl] | Chloroform | 586 | > 5000 |

Solid-State Spectroscopic and Diffraction Studies of Crystalline Forms and Assemblies

The characterization of this compound in the solid state provides crucial information about its molecular conformation, crystal packing, and intermolecular interactions.

X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. An accurate, low-temperature X-ray crystal structure determination of this compound has been reported. capes.gov.brnih.gov Unlike many other symmetrical aromatic biheterocycles that adopt planar conformations in the solid state, this compound exhibits a non-planar conformation. capes.gov.brnih.govcanterbury.ac.nz This deviation from planarity is attributed to repulsive intramolecular interactions. capes.gov.brcanterbury.ac.nz The two quinazoline rings are nearly orthogonal to each other, with a dihedral angle of 84.5(1)°. canterbury.ac.nz This twisted conformation is a significant structural feature.

The crystal packing of this compound is also of interest. The molecules arrange in a way that involves π-π stacking interactions between adjacent quinazoline rings. canterbury.ac.nz

The crystallographic data for this compound is summarized in the table below:

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₀N₄ | ugr.escrystallography.net |

| Crystal System | Monoclinic | ugr.escrystallography.net |

| Space Group | C 1 2 1 | ugr.escrystallography.net |

| a (Å) | 22.523(17) | ugr.escrystallography.net |

| b (Å) | 3.912(3) | ugr.escrystallography.net |

| c (Å) | 6.979(5) | ugr.escrystallography.net |

| β (°) | 106.14(1) | ugr.escrystallography.net |

| Volume (ų) | 590.7(8) | ugr.escrystallography.net |

| Temperature (K) | 163(2) | ugr.escrystallography.net |

| Dihedral Angle (°) | 84.5(1) | canterbury.ac.nz |

Solid-State NMR Spectroscopy: Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for probing the local environment of atomic nuclei in solid materials. preprints.orgnih.gov While specific ssNMR data for this compound was not found in the search results, the technique is highly applicable. ¹³C and ¹⁵N CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR experiments could provide valuable information. mdpi.combeilstein-journals.org The chemical shifts of the carbon and nitrogen atoms would be sensitive to the solid-state conformation and packing, complementing the data from X-ray diffraction. rsc.org For example, distinct resonances would be expected for the non-equivalent carbon and nitrogen atoms in the twisted structure of this compound.

Computational and Theoretical Investigations of 4,4 Biquinazoline

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and energetic properties of 4,4'-biquinazoline. wikipedia.orgscispace.com DFT methods offer a balance between computational cost and accuracy, making them a popular choice for studying molecular systems. wikipedia.org These calculations can determine the distribution of electrons within the molecule, its stability, and how it is likely to interact with other chemical species.

A key aspect of these investigations is the non-planar conformation of this compound, which arises from repulsive intramolecular interactions. acs.org The electronic structure of complexes involving biquinazoline ligands has been characterized using both spectroscopic methods and DFT computations. science.gov For instance, studies on a nickel(II) complex with a macrocyclic biquinazoline (Mabiq) ligand have utilized DFT to understand its electronic properties. rsc.org Furthermore, theoretical studies have been combined with experimental work to analyze the properties of related biquinazoline derivatives, such as biquinazoline-2,2'-diones. acs.org

The table below summarizes key findings from quantum chemical calculations on this compound and related compounds.

| Computational Method | System Studied | Key Findings | Reference |

| Density Functional Theory (DFT) | This compound | Exhibits a non-planar conformation due to intramolecular repulsion. | acs.org |

| DFT | Ni(II) complex with a macrocyclic biquinazoline (Mabiq) ligand | Characterized the electronic structure of the complex. | science.govrsc.org |

| Combined Experimental and Computational Study | Biquinazoline-2,2'-diones | Investigated the properties of these derivatives. | acs.org |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. chalcogen.ro A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. chalcogen.ro

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com Analysis of the spatial distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. nih.gov For instance, the regions of a molecule where the LUMO is localized are susceptible to attack by nucleophiles. wuxibiology.com

Computational methods like DFT are commonly used to calculate the energies and visualize the distributions of the HOMO and LUMO. chalcogen.ronih.gov These calculations can be performed for isolated molecules or for molecules in different solvent environments to understand how the electronic properties change. nih.gov The HOMO-LUMO energy gap can also be estimated experimentally using techniques like cyclic voltammetry and UV-visible spectroscopy, and these results can be compared with theoretical calculations. lew.ro

The table below presents a conceptual overview of the data obtained from a Frontier Molecular Orbital analysis.

| Parameter | Significance | Method of Determination |

| HOMO Energy | Represents the energy of the highest occupied molecular orbital; related to the ability to donate an electron. | DFT Calculations, Cyclic Voltammetry |

| LUMO Energy | Represents the energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | DFT Calculations, Cyclic Voltammetry |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | ΔE = ELUMO - EHOMO |

| Orbital Distribution | Spatial location of HOMO and LUMO; predicts reactive sites for electrophilic and nucleophilic attack. | Visualization of calculated molecular orbitals. |

Prediction of Spectroscopic Properties and Reactivity Indices

Computational methods, particularly time-dependent density functional theory (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules. nih.govmdpi.com These calculations can forecast UV-visible absorption spectra by determining the energies of electronic transitions between molecular orbitals. nih.govrsc.org By correlating calculated spectra with experimental data, a deeper understanding of the electronic structure can be achieved. mdpi.com Furthermore, computational approaches can predict other spectroscopic data, such as infrared (IR) and Raman vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com

Beyond spectroscopic predictions, quantum chemical calculations provide various reactivity indices that quantify the chemical behavior of a molecule. These indices are derived from the principles of conceptual DFT and offer insights into the local and global reactivity. rsc.org

Key reactivity indices include:

Fukui Functions: These indices identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

Dual Descriptor: This descriptor helps to distinguish between electrophilic and nucleophilic sites and can be particularly useful in cases where FMO theory may not provide a clear prediction. rsc.org

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity provide a general measure of a molecule's reactivity. nih.gov

The table below summarizes some of the properties that can be predicted through these computational investigations.

| Property Type | Specific Property | Computational Method | Significance |

| Spectroscopic | UV-Visible Absorption Spectra | Time-Dependent DFT (TD-DFT) | Predicts electronic transition energies and absorption wavelengths. nih.govrsc.org |

| Spectroscopic | Vibrational Frequencies (IR, Raman) | DFT | Correlates with molecular structure and bonding. mdpi.com |

| Spectroscopic | NMR Chemical Shifts | DFT | Aids in structure elucidation. mdpi.com |

| Reactivity | Fukui Functions | DFT | Identifies local reactive sites. nih.gov |

| Reactivity | Dual Descriptor | DFT | Differentiates between electrophilic and nucleophilic attack sites. rsc.org |

| Reactivity | Global Reactivity Descriptors | DFT | Provides an overall assessment of molecular reactivity. nih.gov |

Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational dynamics and intermolecular interactions of systems ranging from small molecules to large biological macromolecules. nih.govrsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal how molecules behave, fold, and interact with each other in a dynamic fashion. nih.gov

In the context of this compound and its derivatives, MD simulations can be employed to understand how these molecules interact with their environment, such as solvent molecules or biological targets. nih.govrsc.org For example, simulations can explore the stability of different conformations, the formation of aggregates, and the binding of these compounds to proteins. rsc.orgnih.gov These insights are valuable for understanding the structure-property relationships and can guide the design of new molecules with desired characteristics. nih.gov

The table below outlines the types of information that can be obtained from molecular dynamics simulations.

| Aspect Studied | Information Obtained | Relevance |

| Conformational Dynamics | Time-evolution of molecular shape and structure. | Understanding molecular flexibility and preferred conformations. rsc.org |

| Intermolecular Interactions | Nature and strength of interactions with other molecules (e.g., solvent, other solutes). | Elucidating solvation effects and aggregation behavior. nih.govrsc.org |

| Binding Processes | Mechanism and stability of binding to a target molecule (e.g., a protein). | Guiding drug design and understanding biological activity. |

| Aggregation Propensity | Tendency of molecules to self-associate and form larger clusters. | Predicting solubility and formulation challenges. nih.gov |

Potential Energy Surface Mapping and Conformational Landscape Analysis

A potential energy surface (PES) is a multidimensional mathematical representation that describes the potential energy of a molecular system as a function of its atomic coordinates. iupac.orglongdom.org Mapping the PES is a fundamental approach in computational chemistry to explore the conformational landscape of a molecule. longdom.org The PES can be visualized as a landscape with valleys corresponding to stable or metastable conformations (energy minima) and mountain passes corresponding to transition states between these conformations. libretexts.org

By systematically changing the geometry of this compound, for instance by rotating around the bond connecting the two quinazoline (B50416) rings, and calculating the energy at each point, a detailed map of its conformational possibilities can be generated. researchgate.net This analysis allows for the identification of the most stable, low-energy conformations of the molecule, as well as the energy barriers that must be overcome to transition between them. libretexts.orgrsc.org

This information is crucial for understanding the molecule's flexibility and the distribution of its conformers at a given temperature. The results of a PES scan can be presented as a contour map, where different colors or lines represent different energy levels, providing a clear visual guide to the molecule's conformational preferences. libretexts.orgresearchgate.net

The table below conceptually illustrates the key features identified through a potential energy surface analysis.

| Feature of PES | Description | Significance |

| Energy Minima | Points on the PES with the lowest energy in their local region. | Represent stable or metastable conformations of the molecule. libretexts.org |

| Transition States | Saddle points on the PES, representing the highest energy point along the lowest energy path between two minima. | Determine the energy barriers for conformational changes and chemical reactions. libretexts.org |

| Reaction Coordinate | The path of lowest energy connecting reactants to products via a transition state. | Defines the most likely pathway for a conformational change or reaction. iupac.org |

| Conformational Landscape | The overall shape and features of the PES. | Provides a comprehensive understanding of the molecule's flexibility and accessible shapes. longdom.org |

Rational Design of this compound Derivatives through Cheminformatics and Computational Screening

The rational design of new molecules with specific desired properties is a cornerstone of modern medicinal chemistry and materials science. Computational screening and cheminformatics play a pivotal role in this process by enabling the rapid evaluation of large libraries of virtual compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. rsc.orgnih.gov

For this compound, this approach would involve creating a virtual library of derivatives by systematically modifying its structure. These modifications could include the addition of various functional groups at different positions on the quinazoline rings. Cheminformatics tools can then be used to calculate a range of molecular descriptors for each derivative, such as physicochemical properties (e.g., logP, molecular weight) and predicted biological activities or toxicities. rsc.org

Following this, computational screening techniques like molecular docking can be employed to predict the binding affinity of these derivatives to a specific biological target, such as an enzyme or receptor. rsc.orgnih.gov By combining these computational methods, researchers can efficiently identify derivatives of this compound that are predicted to have improved properties, such as enhanced biological activity or better drug-like characteristics. rsc.org

The table below outlines the steps and tools involved in the rational design and computational screening of this compound derivatives.

| Step | Description | Computational Tools/Methods | Objective |

| 1. Library Design | Creation of a virtual collection of this compound derivatives with diverse structural modifications. | Combinatorial chemistry software, molecule building programs. | To explore a wide chemical space around the core scaffold. |

| 2. Descriptor Calculation | Computation of various physicochemical and structural properties for each molecule in the library. | Cheminformatics software (e.g., RDKit, MOE). | To filter compounds based on desired drug-like properties (ADMET). rsc.org |

| 3. Virtual Screening | Docking of the virtual library into the binding site of a biological target to predict binding affinity and mode. | Molecular docking software (e.g., AutoDock, Glide). | To identify compounds with high predicted potency and selectivity. nih.gov |

| 4. Hit Selection and Prioritization | Analysis of screening results to select a smaller, more focused set of promising candidates for synthesis. | Scoring functions, visual inspection of binding poses. | To maximize the success rate of experimental testing. |

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry provides indispensable tools for investigating the detailed pathways of chemical reactions, known as reaction mechanisms. numberanalytics.comkallipos.gr By mapping the potential energy surface, computational methods can identify the reactants, products, intermediates, and, crucially, the transition states that connect them. numberanalytics.comajol.info A transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for a reaction to occur. ajol.info

For reactions involving this compound, either as a reactant or as a catalyst, computational studies can elucidate the step-by-step process of bond breaking and formation. unizar.essolubilityofthings.com Using methods like Density Functional Theory (DFT), the geometries and energies of all species along the reaction pathway can be calculated. numberanalytics.com This allows for the determination of activation energies, which are critical for understanding reaction rates. ajol.info

These theoretical investigations can also shed light on the role of catalysts, the influence of solvents, and the factors that determine the stereochemistry of a reaction. ajol.info By providing a detailed, atomistic picture of the reaction process, computational studies complement experimental kinetic data and can help in the design of more efficient synthetic routes or novel catalysts. numberanalytics.comunizar.es

The table below summarizes the key aspects of theoretical studies on reaction mechanisms.

| Component of Reaction Mechanism | Description | Computational Approach | Significance |

| Reactants and Products | The starting materials and final compounds of a chemical reaction. | Geometry optimization to find energy minima. | Defines the overall transformation. kallipos.gr |

| Intermediates | Metastable species formed during the course of a reaction. | Geometry optimization to find local energy minima on the PES. | Helps to understand multi-step reactions. numberanalytics.com |

| Transition States | The highest energy structure along the reaction coordinate between reactants/intermediates and products. | Transition state search algorithms (e.g., QST2, QST3). | Determines the activation energy and rate of the reaction. ajol.info |

| Reaction Pathway | The lowest energy path connecting reactants to products via transition states. | Intrinsic Reaction Coordinate (IRC) calculations. | Provides a "movie" of the reaction at the atomic level. |

Coordination Chemistry of 4,4 Biquinazoline As a Ligand

Design and Synthesis of Metal Complexes with 4,4'-Biquinazoline Ligands

The synthesis of metal complexes incorporating this compound often involves the reaction of a metal salt with the biquinazoline ligand in a suitable solvent. The specific reaction conditions, such as temperature and the metal-to-ligand ratio, can influence the resulting complex's structure. researchgate.net For instance, novel 3-aryl-4(3H)-quinazolinone-2-carboxaldehydes and their thiosemicarbazone derivatives have been synthesized from 5-iodo anthranilic acid, which then form complexes with copper(II) and zinc(II). nih.gov Similarly, a macrocyclic biquinazoline ligand, known as Mabiq, has been used to synthesize a series of iron and zinc complexes. nih.govacs.org The Mabiq ligand features a bipyrimidine moiety and two dihydropyrrole units. nih.govacs.org

The design of these complexes is often driven by the desired application. For example, rhenium(I) complexes of the type [Re(CO)3(NN)Cl], where NN is an α-diimine ligand like this compound, have been synthesized to achieve metal-to-ligand charge transfer (MLCT) absorption in the orange-red region of the visible spectrum. nih.gov This is accomplished by extending the π-system of the electron-poor bidiazine ligand 4,4'-bipyrimidine (B1266620) through the addition of fused phenyl rings, resulting in the this compound structure. nih.gov

Furthermore, chiral this compound alcohols have been prepared from (S)-2-acetoxycarboxylic acid chlorides through a sequence of reactions including condensation, chlorination, nickel(0)-mediated homocoupling, and deprotection. researchgate.net These chiral ligands are then used to form complexes with titanium(IV) isopropoxide for applications in asymmetric catalysis. researchgate.net The synthesis of various metal complexes with different ligands, including those derived from pyromellitic dianhydride and thiourea, has also been reported, leading to binuclear complexes with proposed tetrahedral or octahedral structures. ajol.infouobaghdad.edu.iq

Table: Examples of Synthesized this compound Metal Complexes

| Metal Ion | Ligand Type | Synthetic Precursors | Resulting Complex Type | Reference |

| Cu(II), Zn(II) | Thiosemicarbazone derivative of 3-aryl-4(3H)-quinazolinone-2-carboxaldehyde | 5-iodo anthranilic acid | Mononuclear complexes | nih.gov |

| Fe, Zn | Macrocyclic biquinazoline (Mabiq) | Mabiq ligand | Macrocyclic complexes | nih.govacs.org |

| Re(I) | This compound (as an α-diimine) | 4,4'-Bipyrimidine, quinazoline (B50416) | [Re(CO)3(NN)Cl] type | nih.gov |

| Ti(IV) | Chiral this compound alcohols | (S)-2-acetoxycarboxylic acid chlorides | Chiral titanium complexes | researchgate.net |

| Cu(II), Ni(II), Co(II) | Schiff base ligand from tetraamine (B13775644) hydrazide and salicylaldehyde | Tetraamine hydrazide, salicylaldehyde | Binuclear complexes | ajol.info |

Coordination Modes, Ligand Field Properties, and Electronic Structure of this compound Complexes

The this compound ligand exhibits versatile coordination behavior. It can act as a chelating ligand, similar to 2,2'-bipyridine, coordinating to a metal center through its two nitrogen atoms. researchgate.net The mode of coordination can be influenced by factors such as the metal ion, crystallization conditions, and the metal-to-ligand ratio. researchgate.net For instance, with copper(I), this compound can form one-dimensional coordination polymers where it bridges two copper atoms in an unidentate fashion instead of the expected bidentate chelation. researchgate.net In some cases, both the inner and outer nitrogen atoms of the related 4,4'-bipyrimidine are involved in coordination, leading to infinite-chain polymers. researchgate.net

The ligand field properties of metal complexes are significantly influenced by the nature of the coordinating ligands. acs.org For this compound complexes, the ligand field imposed on the metal center affects the electronic structure and, consequently, the photophysical and electrochemical properties. acs.org The electronic structure of metal-Mabiq (macrocyclic biquinazoline) complexes has been investigated using spectroscopic techniques and density-functional theory (DFT) calculations. nih.govacs.org These studies reveal that the Mabiq ligand is redox-active, meaning it can participate in electron transfer processes. nih.govacs.org For example, a zinc-Mabiq complex shows a ligand-centered reduction to form a metal-coordinated Mabiq radical dianion. nih.govacs.org

Iron-Mabiq complexes have been isolated in multiple oxidation states, including low-spin ferric, low-spin ferrous, and an intermediate-spin Fe(II) species where the iron ion is antiferromagnetically coupled to a Mabiq-centered π-radical. nih.govacs.org This demonstrates the rich redox chemistry and complex electronic properties of these systems. nih.govacs.org The extension of the π-system in this compound compared to 4,4'-bipyrimidine leads to a significant stabilization of the LUMO (Lowest Unoccupied Molecular Orbital), which directly correlates with a red-shifted metal-to-ligand charge transfer (MLCT) absorption band. nih.gov In platinum complexes with substituted bipyridine ligands, the energy of the first reduction process and the MLCT maximum vary linearly with the electronic properties of the substituents. rsc.org

Table: Electronic Properties of Selected this compound and Related Complexes

| Complex Type | Key Electronic Feature | Method of Characterization | Implication | Reference |

| Zn-Mabiq | Ligand-centered reduction | Spectroscopy, DFT | Redox-active ligand | nih.govacs.org |

| Fe-Mabiq | Multiple oxidation states, antiferromagnetic coupling | Spectroscopy, DFT | Rich redox chemistry | nih.govacs.org |

| Re(I)-biquinazoline | Red-shifted MLCT absorption | UV-Vis Spectroscopy | Low-energy light absorption | nih.gov |

| Pt(II)-bipyridine | Tunable redox potentials and MLCT | Cyclic Voltammetry, UV-Vis | Substituent effects on electronic structure | rsc.org |

Stereochemical Aspects and Chiral Recognition in this compound Metal Complexes

The introduction of chirality into metal complexes is crucial for applications in asymmetric catalysis and chiral recognition. beilstein-journals.orgnih.gov this compound, being a non-planar molecule due to repulsive intramolecular interactions, possesses inherent atropisomerism, which can lead to chiral complexes upon coordination to a metal center. acs.org The spontaneous resolution of a diastereomeric ruthenium(II) complex with an atropisomeric this compound ligand has been reported. acs.org

The design of chiral ligands based on the this compound scaffold allows for the synthesis of enantiomerically pure metal complexes. researchgate.net For example, chiral this compound alcohols have been synthesized and used as ligands to create chiral catalysts. researchgate.net The stereochemistry of the resulting metal complexes can be quite complex, with the possibility of different isomers depending on the coordination geometry. libretexts.orgntu.edu.sg

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is a key aspect of these complexes. nih.gov The unique three-dimensional structure of chiral this compound metal complexes can create specific binding pockets that allow for selective interaction with one enantiomer over the other. cardiff.ac.ukscience.gov This has been demonstrated with other chiral metal complexes, where modified cyclodextrins can recognize the chirality of helical metal complexes. nih.gov The asymmetrically twisted shape of a host cavity is considered the origin of such chiral recognition. nih.gov The specific pairing of a chiral ligand and a metal ion is essential for the catalytic characteristics and effectiveness of the complex in asymmetric synthesis. beilstein-journals.org

Applications in Homogeneous and Heterogeneous Catalysis

Metal complexes containing this compound and its derivatives have shown significant promise as catalysts in a variety of chemical transformations. researchgate.netrsc.org

The development of chiral ligands is a cornerstone of asymmetric catalysis, aiming to produce enantiomerically pure compounds. snnu.edu.cnrsc.orgroutledge.com Chiral this compound ligands have been successfully employed in this field. researchgate.net A family of chiral this compound alcohols has been synthesized and combined with titanium(IV) isopropoxide to catalyze the asymmetric addition of zinc acetylide to aldehydes. researchgate.net This reaction yields optically active propargylic alcohols, which are important chiral building blocks in organic synthesis. researchgate.net The best enantiomeric excess achieved in one study was 75%. researchgate.net The effectiveness of these catalysts relies on the specific pairing of the chiral ligand and the metal ion, which creates a chiral environment that directs the stereochemical outcome of the reaction. beilstein-journals.org

Photoredox catalysis utilizes light energy to drive chemical reactions, often employing transition metal complexes as photocatalysts. nih.govusp.br These catalysts absorb light to reach an excited state with enhanced redox properties. nih.gov A nickel(II) complex with a macrocyclic biquinazoline (Mabiq) ligand, [Ni(Mabiq)]OTf, has been shown to be an effective photoredox catalyst for C-C bond formation. rsc.org This complex is photoactive and can be photochemically reduced. rsc.org In the cyclization of a bromoalkyl-substituted indole, the performance of [Ni(Mabiq)]OTf was comparable or even superior to the commonly used [Ru(bpy)3]2+. rsc.org The excited state redox potential of the nickel complex is high enough to make it a powerful photooxidant. rsc.orgnih.gov Rhenium(I) complexes with this compound also exhibit promising photophysical properties, with strongly red-shifted MLCT absorption, making them suitable for photocatalysis using low-energy light. nih.gov

Electrocatalysis involves the use of an electrical potential to drive chemical reactions. nih.govmdpi.com Cobalt-Mabiq complexes are being investigated for their potential in electrocatalytic hydrogen evolution. uni-regensburg.de Furthermore, tethering redox-active metal complexes to a catalytic site can enhance electrocatalytic activity for reactions like CO2 reduction. rsc.org While direct applications of this compound in electrocatalysis are still emerging, the redox-active nature of its complexes suggests significant potential in this area. nih.govacs.orguni-regensburg.de

Development of Metal-Organic Frameworks (MOFs) Incorporating this compound Building Blocks

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govwikipedia.org The use of this compound as a building block for MOFs is an area of growing interest. The rigid and angular nature of the biquinazoline ligand can lead to the formation of well-defined porous structures.

While direct examples of MOFs solely based on this compound are still being explored, research on related ligands provides a strong indication of their potential. For instance, Hofmann-based MOFs have been synthesized using the angular bis-pyrazole ligand, 4,4'-methylene-bis(3,5-dimethylpyrazole), which shares structural similarities with biquinazoline. rsc.org These MOFs exhibit undulating 2D layers linked by the organic pillars, creating one-dimensional channels. rsc.org Similarly, MOFs incorporating azobenzene-based ligands have been synthesized and used as heterogeneous catalysts. rsc.org The ability of bipyrimidine-type ligands to act as linkers in coordination polymers further supports the potential of this compound in MOF construction. researchgate.net The development of MOFs with this compound could lead to materials with interesting properties for gas storage, separation, and catalysis. liverpool.ac.uk

Supramolecular Chemistry and Self Assembly of 4,4 Biquinazoline Systems

Non-Covalent Interactions: Hydrogen Bonding and π-π Stacking Motifs in Biquinazoline Assemblies

The supramolecular assembly of 4,4'-biquinazoline and its derivatives is significantly influenced by a variety of non-covalent interactions, primarily hydrogen bonding and π-π stacking. wikipedia.orgresearchgate.net These weak interactions dictate the packing of molecules in the solid state and the formation of larger architectures in solution. wikipedia.org

X-ray crystallographic studies have revealed that unlike many other symmetrical aromatic biheterocycles that adopt planar conformations to maximize conjugation and intermolecular stacking, this compound exists in a non-planar conformation in the solid state. canterbury.ac.nzcapes.gov.br This deviation from planarity is attributed to repulsive intramolecular interactions. canterbury.ac.nzcapes.gov.br The angle between the mean planes of the two quinazoline (B50416) rings is approximately 50.9(1)°. canterbury.ac.nz Despite this non-planar structure, π-π stacking interactions are still observed between adjacent molecules, with the mean planes of the quinazoline rings separated by a distance of 3.531(5) Å. canterbury.ac.nz This distance suggests a slightly weaker interaction compared to its planar counterparts. canterbury.ac.nz

The nitrogen atoms within the quinazoline rings can act as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, such as hydroxyl groups or acidic C-H bonds, hydrogen bonding can play a crucial role in directing the assembly of this compound-containing structures. These interactions can lead to the formation of specific, ordered arrangements. The interplay between hydrogen bonding and π-π stacking can result in complex, three-dimensional supramolecular networks. researchgate.net

The nature of these non-covalent interactions can be influenced by the presence of substituents on the biquinazoline core. Electron-donating or withdrawing groups can alter the electron density of the aromatic rings, thereby modulating the strength of π-π stacking and hydrogen bonding interactions.

Table 7.1.1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Conformation | Non-planar | canterbury.ac.nzcapes.gov.br |

| Angle between quinazoline rings | 50.9(1)° | canterbury.ac.nz |

| π-π stacking distance | 3.531(5) Å | canterbury.ac.nz |

Host-Guest Chemistry and Molecular Recognition with this compound Receptors

The unique structural and electronic properties of the this compound scaffold make it an intriguing component in the design of synthetic receptors for host-guest chemistry and molecular recognition. rsc.orgnju.edu.cnsioc-journal.cn The nitrogen-containing heterocyclic rings can act as binding sites for various guest molecules through hydrogen bonding, metal coordination, and π-π stacking interactions. science.gov

Macrocyclic structures incorporating the this compound unit have been explored as receptors for both cationic and neutral guests. The preorganized cavity of such macrocycles can provide a specific binding pocket, leading to selective recognition of guest molecules based on their size, shape, and electronic properties. nih.gov The biquinazoline moiety can contribute to the binding through its aromatic surfaces, which can engage in π-π stacking with aromatic guests, and through its nitrogen atoms, which can interact with guest molecules via hydrogen bonds or coordination to a metal center. science.gov

For instance, metallamacrocycles have been self-assembled using this compound-based ligands and metal centers. researchgate.net These structures can encapsulate guest molecules within their cavities, with the binding being driven by a combination of hydrophobic effects, π-π stacking, and C-H···π interactions. researchgate.net The recognition process can be tuned by altering the metal center or the substituents on the biquinazoline ligand.

Furthermore, the atropisomeric nature of some this compound derivatives, where rotation around the central C-C bond is restricted, can introduce chirality into the receptor. unibas.ch This allows for the development of chiral hosts capable of enantioselective recognition of guest molecules. rsc.org

Table 7.2.1: Examples of Host-Guest Systems Involving Biquinazoline Scaffolds

| Host Type | Guest Type | Key Interactions | Reference |

| Metallamacrocycle | Aromatic molecules | π-π stacking, C-H···π interactions | researchgate.net |

| Chiral biquinazoline ligand complex | Chiral molecules | Enantioselective recognition | unibas.ch |

| Macrocyclic biquinazoline | Cations, Neutral molecules | Hydrogen bonding, Metal coordination | science.govnih.gov |

Self-Assembly of this compound Derivatives into Hierarchical Architectures